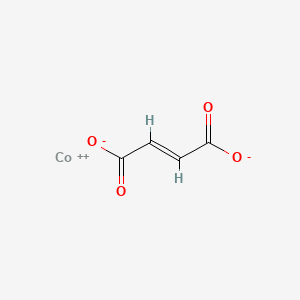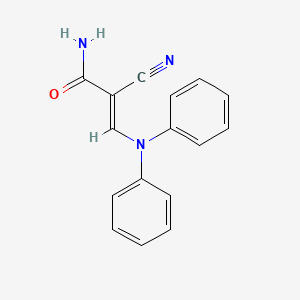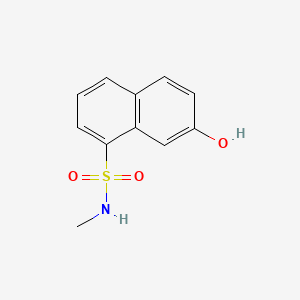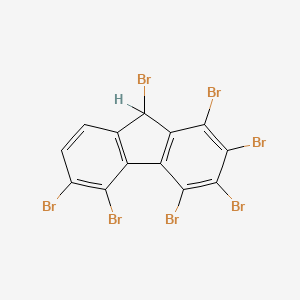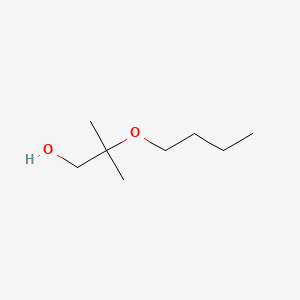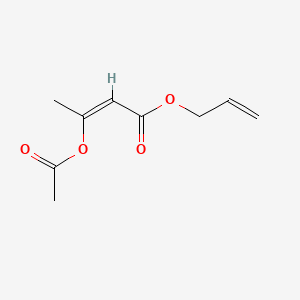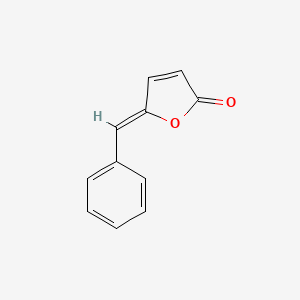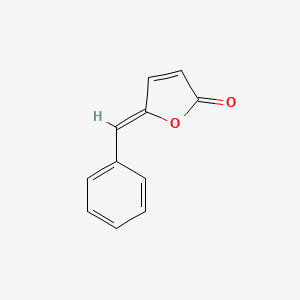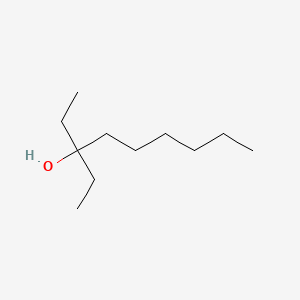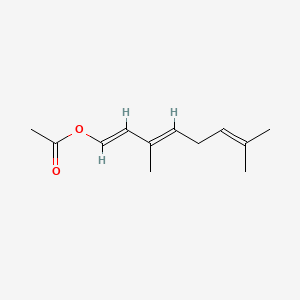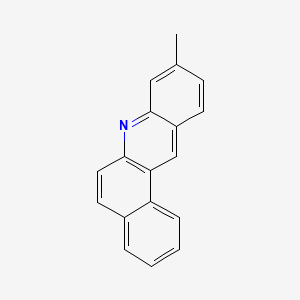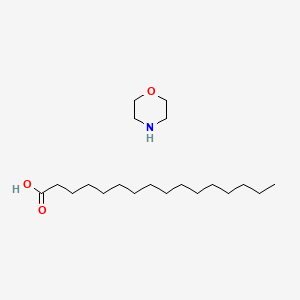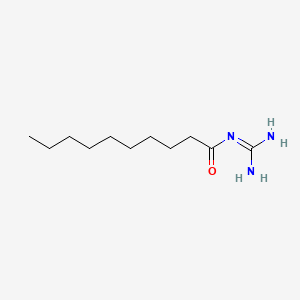
N-Amidinodecan-1-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Amidinodecan-1-amide is a chemical compound with the molecular formula C11H23N3O It is an amidine derivative, characterized by the presence of an amidine functional group attached to a decanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Amidinodecan-1-amide can be synthesized through several methods. One common approach involves the reaction of decanoic acid with an amidine precursor under specific conditions. The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Another method involves the partial hydrolysis of nitriles, which can be induced under mildly basic conditions by hydrogen peroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrosynthesis has also been explored as a greener and more sustainable method for the preparation of amides .
Analyse Chemischer Reaktionen
Types of Reactions
N-Amidinodecan-1-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-Amidinodecan-1-amide has several scientific research applications:
Wirkmechanismus
The mechanism by which N-Amidinodecan-1-amide exerts its effects involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s ability to act as a ligand makes it valuable in studying enzyme mechanisms and designing inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Aminoiminomethyl)decanamide
- Decanamide, N-(aminoiminomethyl)-
Comparison
N-Amidinodecan-1-amide is unique due to its specific structure and functional group, which confer distinct chemical properties and reactivity. Compared to other similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple fields.
Eigenschaften
CAS-Nummer |
27182-51-0 |
|---|---|
Molekularformel |
C11H23N3O |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
N-(diaminomethylidene)decanamide |
InChI |
InChI=1S/C11H23N3O/c1-2-3-4-5-6-7-8-9-10(15)14-11(12)13/h2-9H2,1H3,(H4,12,13,14,15) |
InChI-Schlüssel |
LIEUIAOUJMFOJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


